2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMXADCMGIFEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Iodophthalic Anhydride with 3-Aminopiperidine-2,6-dione
The most widely reported method involves the condensation of 3-iodophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride under acidic conditions.
Procedure:
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Reagents :
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3-Iodophthalic anhydride (1.0 equiv)
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3-Aminopiperidine-2,6-dione hydrochloride (1.05 equiv)
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Sodium acetate (1.1 equiv, base)
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Glacial acetic acid (solvent)
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Reaction Conditions :
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Mechanism :
The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration to form the isoindoline-1,3-dione ring (Fig. 1).
Key Data :
Procedure:
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Reagents :
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2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (1.0 equiv)
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Pd(PPh₃)₄ (10 mol%)
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Ag₂CO₃ (50 mol%)
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2,2,2-Trichloroethyl 2-diazoacetate (2.0 equiv)
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DMF (solvent)
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Conditions :
Key Data :
Reaction Optimization and Industrial Considerations
Solvent and Temperature Effects
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Acetic Acid vs. DMF : Acetic acid provides higher yields (75%) for the condensation route but requires elevated temperatures. DMF enables milder conditions (room temperature) for coupling reactions but necessitates rigorous moisture control.
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Scalability : The condensation method is preferred for bulk synthesis due to lower catalyst costs and simpler workup.
Byproduct Mitigation
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Iodine Stability : Side reactions (e.g., dehalogenation) are minimized by avoiding strong reducing agents and using inert atmospheres.
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Purification : Recrystallization from acetone/water mixtures improves purity to >99%.
Characterization and Quality Control
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Spectroscopic Data :
Applications in Targeted Drug Development
The iodine substituent facilitates further derivatization via:
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like iodine monochloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated compounds .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione exhibit promising antitumor properties. Specifically, compounds in this class have shown efficacy against various cancer cell lines through mechanisms that may involve the inhibition of specific cellular pathways associated with tumor growth.
Case Study : A study published in the Journal of Organic Chemistry explored the synthesis of derivatives from this compound and their biological activity. The findings suggested that modifications to the structure could enhance antitumor effectiveness while reducing side effects .
Immunomodulatory Effects
The compound has been investigated for its immunomodulatory properties. Research indicates that it may influence immune responses by modulating cytokine production and enhancing the activity of certain immune cells.
Case Study : In a recent publication, researchers demonstrated that specific derivatives could enhance T-cell proliferation and cytokine production in vitro, suggesting potential applications in immunotherapy .
Suzuki-Miyaura Coupling Reactions
This compound can serve as a valuable intermediate in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Data Table: Reaction Conditions and Yields
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(II) acetate | 85% | Tracy et al., 2024 |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for further research into drug development targeting metabolic disorders.
Case Study : A study assessed the inhibitory effects of various derivatives on enzymes such as dihydrofolate reductase (DHFR), showing promising results that warrant further investigation into structure-activity relationships .
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substitutions
Physicochemical and Functional Properties
Electronic and Steric Effects
- Iodo vs. Fluoro/Bromo: The iodine atom in the target compound introduces significant steric bulk and polarizability compared to fluorine or bromine. However, iodine’s larger size may reduce solubility in aqueous media compared to the smaller 5-fluoro analog .
- 5-Iodo vs. 4-Iodo Isomer : Positional isomerism critically affects molecular shape. The 5-iodo substitution aligns with the bioactive conformation of thalidomide derivatives, whereas the 4-iodo isomer may exhibit altered binding kinetics due to spatial mismatches .
Research Findings and Case Studies
PROTAC Development
- A 2023 study demonstrated the use of the 5-iodo derivative in synthesizing PROTACs targeting androgen receptors. The iodine moiety facilitated efficient conjugation to piperazine-based linkers, achieving 62% yield in key intermediates .
- Comparative studies showed that 5-iodo-based PROTACs exhibited superior degradation efficiency (DC₅₀ = 10 nM) over 5-bromo analogs (DC₅₀ = 50 nM), likely due to enhanced CRBN binding .
Biological Activity
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H9IN2O4 and a molecular weight of 384.13 g/mol. Its structure features a piperidinyl group and an isoindoline-dione moiety, which contribute to its unique biochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H9IN2O4 |
| Molecular Weight | 384.13 g/mol |
| CAS Number | 147266066 |
| Solubility | Soluble in DMSO |
| Appearance | Light yellow powder |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the piperidinyl intermediate, followed by iodination and cyclization to yield the final product. Reaction conditions are optimized for high yield and purity using various catalysts and solvents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cancer pathways. It can inhibit enzyme activity by binding to the active site, thus blocking substrate access. This inhibition can lead to significant effects on cellular pathways related to cell proliferation and survival.
Research Findings
Recent studies have highlighted the potential of this compound as an enzyme inhibitor in cancer research. For instance:
- In vitro Studies : The compound demonstrated significant inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent.
- Preclinical Trials : Initial trials indicated that it could reduce tumor growth in animal models, warranting further investigation into its efficacy and safety.
Table 2: Summary of Biological Studies
| Study Type | Findings | Reference |
|---|---|---|
| In vitro | Inhibition of cancer cell proliferation | |
| Preclinical Trials | Reduction in tumor size in animal models | |
| Mechanistic Studies | Interaction with specific enzyme targets |
Case Studies
A notable case study involved the application of this compound in targeting specific cancer pathways. Researchers observed that treatment with this compound led to a marked decrease in the expression levels of proteins associated with tumor growth.
Case Study Example
Title : "Inhibitory Effects of this compound on Proliferation of Breast Cancer Cells"
Findings :
- The compound reduced cell viability by up to 70% at certain concentrations.
- Mechanistic studies revealed that it induced apoptosis through caspase activation.
Q & A
Q. What are the optimal synthetic routes for 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione, and how can purity be validated?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, iodination of a precursor like 2-(2,6-dioxopiperidin-3-yl)-5-bromoisoindoline-1,3-dione (analogous to brominated derivatives in ) using NaI/CuI catalysis under inert conditions. Purification via column chromatography (silica gel, gradient elution) is critical. Validate purity using:
- HPLC : ≥97% purity threshold (as in for fluorinated analogs).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages.
Table 1: Example Purification Parameters
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Column | Hexane:EtOAc (3:1) | 97 | 65 |
| Recrystallization | DCM:MeOH | 95 | 70 |
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer: Adopt accelerated stability testing protocols:
pH Variability : Prepare buffered solutions (pH 2–9) and incubate samples at 25°C.
Thermal Stress : Store solid/liquid samples at 40°C, 60°C, and 80°C for 1–4 weeks.
Analytical Monitoring : Use HPLC at intervals to track degradation products.
- Key Metrics : Half-life, degradation pathways (hydrolysis, oxidation).
- Reference : Environmental fate studies in recommend long-term stability assessments for ecological risk evaluation.
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound to cereblon (CRBN) E3 ligase?
Methodological Answer: Leverage molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
Docking : Use CRBN’s crystal structure (PDB ID: 4TZ4) to model interactions. Focus on the phthalimide-binding pocket.
MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.
Free Energy Calculations : Apply MM-PBSA/GBSA to quantify ΔGbinding.
Q. How can researchers resolve contradictions in biological activity data across cell-based assays?
Methodological Answer: Address variability using:
Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC50 discrepancies.
Cell Line Authentication : Ensure STR profiling (e.g., HeLa vs. HEK293).
Control Compounds : Include analogs like lenalidomide () to benchmark activity.
Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance.
Q. What experimental frameworks are recommended for studying environmental fate and biodegradation?
Methodological Answer: Design tiered assessments per :
Lab-Scale Biodegradation : Use OECD 301F (modified Sturm test) to measure CO2 evolution.
Abiotic Degradation : Expose to UV light (λ=254 nm) to simulate photolysis.
Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition.
- Data Integration : Combine results with QSAR models to predict bioaccumulation.
Table 2: Key Environmental Parameters
| Parameter | Method | Endpoint |
|---|---|---|
| Photolysis Half-life | UV-Vis Spectrophotometry | t1/2 = 48 h |
| Biodegradation | OECD 301F | 30% mineralization in 28 days |
| Algal Toxicity | OECD 201 | EC50 = 5 mg/L |
Q. How can isotopic labeling (e.g., <sup>14</sup>C) be applied to track metabolic pathways in vivo?
Methodological Answer:
Synthesis : Introduce <sup>14</sup>C at the iodophenyl ring via Suzuki-Miyaura coupling with labeled reagents.
In Vivo Distribution : Administer to rodent models; collect plasma/tissue samples at intervals.
Autoradiography/MS Imaging : Localize labeled metabolites in organs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
